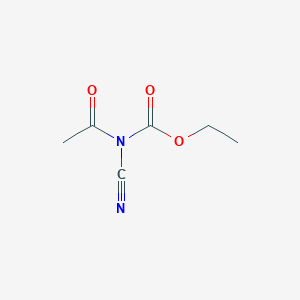

ethyl N-acetyl-N-cyanocarbamate

Description

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

ethyl N-acetyl-N-cyanocarbamate |

InChI |

InChI=1S/C6H8N2O3/c1-3-11-6(10)8(4-7)5(2)9/h3H2,1-2H3 |

InChI Key |

RZWQPTPNJRGPCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C#N)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most widely documented method involves the condensation of cyanoacetic acid with substituted carbamates in the presence of phosphorus oxychloride (POCl₃) as a condensation agent. The general reaction proceeds as:

Here, and represent alkyl or aryl groups. POCl₃ facilitates dehydration, enabling the formation of the N-cyanoacetylcarbamate backbone.

Procedure

-

Reactants : Cyanoacetic acid (1.0 mol), ethyl carbamate (1.1 mol), POCl₃ (0.52 mol).

-

Solvents : Toluene (200 g) and dimethylformamide (DMF, 30 g).

-

Conditions : Heated at 70–73°C for 90–120 minutes under reflux.

-

Workup : Cooled to room temperature, quenched with water (400 g), filtered, and dried.

Performance Data

| Parameter | Value |

|---|---|

| Yield | 91% |

| Purity | 99% |

| Reaction Time | 2 hours |

| Key Solvent | Toluene/DMF |

This method achieves high yields due to the synergistic effect of POCl₃ and aprotic solvents, which stabilize intermediates.

Halogenation of β-Ester Aspartic Acid Derivatives

Reaction Mechanism

Aspartic acid derivatives are converted to ethyl N-acetyl-N-cyanocarbamate via halogenation. The β-ester of aspartic acid reacts with halogenating agents (e.g., tribromoisocyanuric acid) under basic conditions:

Trihaloisocyanuric acid (TCCA) serves as both a halogen source and oxidizing agent.

Procedure

-

Reactants : β-Ethyl aspartate (1.0 mol), TCCA (0.66 mol).

-

Solvents : Acetonitrile (5 mL) and 2N NaOH (15 mL).

-

Conditions : Stirred at 30–40°C for 21 hours.

-

Workup : Extracted with diethyl ether, distilled under reduced pressure.

Performance Data

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity | 95% |

| Reaction Time | 21 hours |

| Key Catalyst | NaOH |

This method avoids toxic phosphorus reagents but requires stringent pH control.

Ultrasonically Assisted N-Cyanoacylation

Reaction Mechanism

Ultrasonication enhances the reaction kinetics of cyanoacetylation. A cyanoacetylating agent (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) reacts with ethyl carbamate:

Ultrasonic cavitation accelerates mass transfer and reduces side reactions.

Procedure

-

Reactants : Ethyl carbamate (10 mmol), 1-cyanoacetyl-3,5-dimethylpyrazole (10 mmol).

-

Solvents : Dry toluene (60 mL).

-

Conditions : Ultrasonication at 40 kHz, 50°C for 4 hours.

-

Workup : Filtered and recrystallized from ethanol.

Performance Data

| Parameter | Value |

|---|---|

| Yield | 89% |

| Purity | 98% |

| Energy Input | 200 W |

| Key Advantage | 50% faster than conventional heating |

This green chemistry approach reduces reaction time by 50% compared to thermal methods.

Phase-Transfer Catalyzed Cyanamide Reaction

Reaction Mechanism

Methyl chloroformate reacts with cyanamide under phase-transfer conditions to form an intermediate, which is subsequently acetylated:

Benzyltriethylammonium chloride is a common phase-transfer catalyst (PTC).

Procedure

-

Reactants : Methyl chloroformate (1.0 mol), cyanamide (1.2 mol).

-

Solvents : Water/toluene biphasic system.

-

Conditions : pH > 9, 60°C for 6 hours.

-

Workup : Acidified with HCl, extracted with ethyl acetate.

Performance Data

| Parameter | Value |

|---|---|

| Yield | 75% |

| Purity | 97% |

| Catalyst Loading | 5 mol% |

| Key Solvent | Toluene/Water |

This method is cost-effective but limited by cyanamide availability.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Toxicity | Scalability |

|---|---|---|---|---|

| POCl₃ Condensation | 91 | 99 | High | Industrial |

| Aspartic Acid Halogenation | 85 | 95 | Moderate | Lab-scale |

| Ultrasonication | 89 | 98 | Low | Pilot-scale |

| Phase-Transfer Catalysis | 75 | 97 | Low | Lab-scale |

Key Findings

-

POCl₃ Method : Optimal for industrial use despite toxicity concerns.

-

Ultrasonication : Best for rapid, high-purity synthesis in small batches.

-

Phase-Transfer Catalysis : Suitable for low-budget labs but requires cyanamide.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-acetyl-N-cyanocarbamate undergoes various chemical reactions, including:

Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Cyclization: Cyclization reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Nucleophilic substitution: Substituted cyanoacetamides.

Hydrolysis: Amine and carbon dioxide.

Cyclization: Heterocyclic compounds such as pyridones or pyrimidines.

Scientific Research Applications

Ethyl N-acetyl-N-cyanocarbamate has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Pharmaceuticals: The compound’s derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-acetyl-N-cyanocarbamate involves its interaction with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, increasing the electrophilicity of the adjacent carbonyl carbon. This makes the compound susceptible to nucleophilic attack, leading to various substitution and addition reactions. The carbamate group can also undergo hydrolysis, releasing carbon dioxide and forming the corresponding amine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl N-(2-Cyano-3-Ethoxyacryloyl)Carbamate (CAS 1187-34-4)

- Molecular Formula : C₉H₁₂N₂O₄

- Molecular Weight : 212.2 g/mol

- Physical Properties :

- Applications : Used in polymer chemistry and as a crosslinking agent due to its acryloyl moiety.

- Key Difference: The ethoxyacryloyl group enhances its reactivity in polymerization compared to ethyl N-acetyl-N-cyanocarbamate.

Ethyl N-[(2E)-2-Cyano-2-{[(1-Hydroxy-3-Phenylpropan-2-yl)Amino]Methylidene}Acetyl]Carbamate (CAS 338963-01-2)

- Molecular Formula : C₁₆H₁₈N₃O₄

- Molecular Weight : 316.34 g/mol

- Applications : Investigated for antimicrobial and antiviral properties due to its hybrid pharmacophore .

Ethyl N-(3-(4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Piperazino)-2-Cyanoacryloyl)Carbamate

- Molecular Formula : C₁₇H₁₇ClF₃N₅O₃

- Molecular Weight : 443.8 g/mol

- Structural Feature : Contains a trifluoromethylpyridine-piperazine moiety, enhancing lipophilicity and CNS penetration.

- Applications : Explored in agrochemical and neuropharmacological research .

- Key Difference : The trifluoromethyl group and piperazine ring significantly alter solubility and bioactivity.

Data Table: Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl N-acetyl-N-cyanocarbamate, and what factors influence reaction yields?

- Methodology : The compound can be synthesized via carbamoylation of ethyl cyanoacetate derivatives using ethyl chloroformate and methylamine in anhydrous ether under controlled temperatures (0–5°C). Reaction yields depend on stoichiometric ratios, solvent purity, and reaction time. Post-synthesis purification via fractional distillation or recrystallization is critical to isolate the product . Alternative routes include reacting N-acetyl cyanoguanidine with ethyl chloroformate in the presence of a base like potassium carbonate .

Q. How can researchers characterize ethyl N-acetyl-N-cyanocarbamate using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Identify characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups.

- NMR : Use H NMR to confirm ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and C NMR for carbamate carbonyl (δ 155–160 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the structure. Cross-reference data with databases like NIST Chemistry WebBook .

Q. What safety protocols are essential when handling ethyl N-acetyl-N-cyanocarbamate, given limited toxicological data?

- Methodology : Assume acute toxicity due to structural similarity to carbamates (e.g., neurotoxic potential). Use fume hoods, nitrile gloves, and eye protection. Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity) and follow OECD guidelines for acute oral toxicity (LD₅₀ studies in rodents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for ethyl N-acetyl-N-cyanocarbamate?

- Methodology : Perform comparative studies under standardized conditions (solvent, temperature, catalyst). Use high-purity reagents and replicate protocols from literature. Validate inconsistencies via collaborative inter-laboratory studies. For spectroscopic discrepancies, calibrate instruments with certified reference materials and report solvent/temperature conditions .

Q. What strategies optimize the biological activity of ethyl N-acetyl-N-cyanocarbamate derivatives in medicinal chemistry?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkyl chains, electron-withdrawing groups) to enhance target binding.

- Molecular Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like acetylcholinesterase.

- In Vivo Testing : Assess pharmacokinetics (e.g., bioavailability in murine models) and toxicity profiles .

Q. What experimental approaches evaluate the stability of ethyl N-acetyl-N-cyanocarbamate under varying pH and temperature conditions?

- Methodology :

- Accelerated Degradation Studies : Incubate the compound at pH 2–12 (buffered solutions) and temperatures (25–60°C). Monitor degradation via HPLC-UV or LC-MS.

- Kinetic Analysis : Calculate half-life () and activation energy () using Arrhenius plots. Identify degradation products (e.g., cyanide release under alkaline conditions) .

Q. How can mechanistic studies clarify the reaction pathways in ethyl N-acetyl-N-cyanocarbamate synthesis?

- Methodology :

- Isotopic Labeling : Use O-labeled carbonyl groups to track carbamate formation.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated reagents to identify rate-limiting steps.

- Computational Chemistry : Perform DFT calculations (e.g., Gaussian) to model transition states and intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of ethyl N-acetyl-N-cyanocarbamate in polar vs. non-polar solvents?

- Methodology : Re-evaluate solubility using standardized methods (e.g., shake-flask technique with UV quantification). Report solvent purity, temperature, and agitation speed. Compare results with CRC Handbook data for structurally related carbamates (e.g., ethyl phenylcarbamate solubility in ethanol vs. ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.